1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Overview
Description
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15Cl2N. It is a white crystalline powder widely used in scientific experiments and has potential implications in various fields of research and industry . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an allyl group and a chloromethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with allyl chloride and chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated compounds.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, epoxides, and saturated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used as a building block in organic synthesis.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
3-Chloromethylpyrrolidine: A compound similar to 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride but lacking the allyl group
Uniqueness
This compound is unique due to the presence of both an allyl group and a chloromethyl group on the pyrrolidine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-(chloromethyl)-1-prop-2-enylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZASQLJNPVCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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